

A Comparative Selectivity Profile: hDHODH-IN-15 versus Leflunomide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: hDHODH-IN-15

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profiles of two inhibitors of human dihydroorotate dehydrogenase (hDHODH): **hDHODH-IN-15** and the established immunomodulatory drug, leflunomide. The primary focus is to present available experimental data on their on-target potency and off-target effects to aid in research and development decisions.

Introduction

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for therapeutic intervention in diseases characterized by rapid cell proliferation, such as autoimmune disorders and cancer.

Leflunomide is a clinically approved disease-modifying antirheumatic drug (DMARD) that, upon administration, is rapidly converted to its active metabolite, A77 1726, a potent hDHODH inhibitor.^{[1][2]} **hDHODH-IN-15** is a more recently developed small molecule inhibitor of DHODH.^[3] This guide aims to provide a comparative analysis of their selectivity based on currently available data.

Data Presentation: Quantitative Inhibitory Activity

The following table summarizes the known inhibitory activities of **hDHODH-IN-15** and A77 1726 (the active metabolite of leflunomide) against their primary target, DHODH, and other off-target enzymes.

Compound	Target	Inhibitory Activity (IC50/Ki)	Species	Reference
hDHODH-IN-15	DHODH	IC50: 11 µM	Rat (liver)	[3]
hDHODH	Not Available	Human		
A77 1726	hDHODH	Ki: 2.7 µM	Human	
hDHODH	IC50: 388 nM	Human	[1]	
EGF Receptor Tyrosine Kinase	Effective Dose: 30-40 µM	Mammalian	[4]	
Janus Kinase 1 (JAK1)	Inhibitory Activity Demonstrated	Not Specified	[5]	
Janus Kinase 2 (JAK2)	Inhibitory Activity Demonstrated	Not Specified	[5]	

Note: A direct comparison of the potency of **hDHODH-IN-15** and leflunomide against human DHODH is challenging due to the lack of publicly available IC50 data for **hDHODH-IN-15** against the human enzyme. The provided IC50 for **hDHODH-IN-15** is against the rat liver enzyme, which may differ in its sensitivity.

Selectivity Profile Overview

hDHODH-IN-15:

Currently, there is limited publicly available information regarding the broader selectivity profile and off-target effects of **hDHODH-IN-15**. Further studies are required to characterize its activity against a wider range of enzymes and cellular pathways.

Leflunomide (A77 1726):

The active metabolite of leflunomide, A77 1726, has been shown to have off-target effects beyond the inhibition of hDHODH. Notably, it can inhibit the activity of the epidermal growth factor (EGF) receptor tyrosine kinase at higher concentrations.[4] More recent studies have also indicated that A77 1726 can inhibit Janus kinases (JAKs), specifically JAK1 and JAK2,

which are key components of cytokine signaling pathways.[5] Additionally, A77 1726 has been reported to modulate the production of various inflammatory mediators. These off-target activities may contribute to both the therapeutic efficacy and the adverse effect profile of leflunomide.

Experimental Protocols

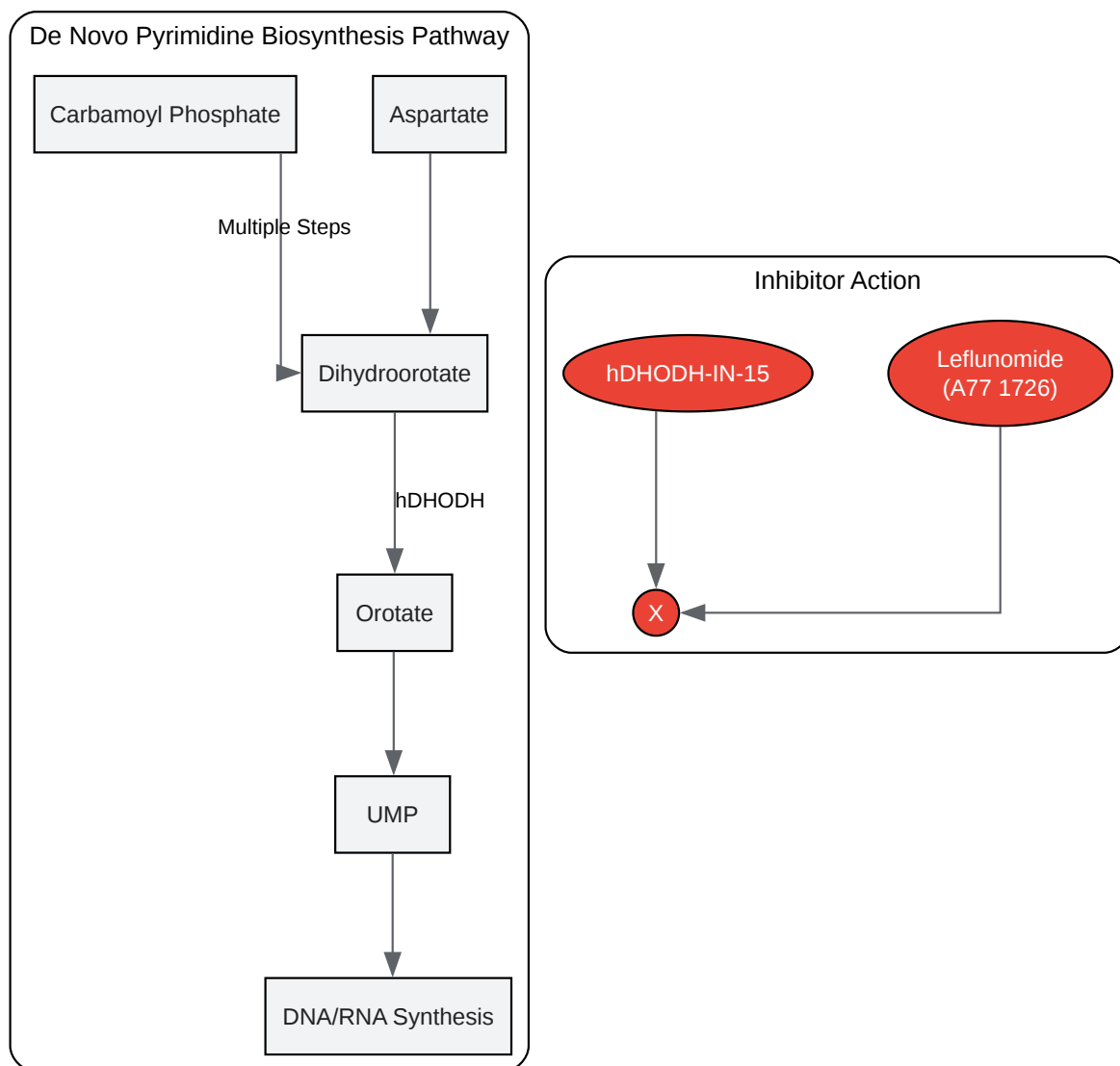
hDHODH Enzyme Inhibition Assay:

A common method to determine the inhibitory potency (IC₅₀) of compounds against hDHODH is a spectrophotometric assay that measures the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), coupled to the enzymatic reaction.

- Reagents:
 - Recombinant human DHODH enzyme
 - Assay Buffer (e.g., 100 mM HEPES pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
 - L-dihydroorotate (substrate)
 - Decylubiquinone (electron acceptor)
 - 2,6-dichloroindophenol (DCIP) (colorimetric indicator)
 - Test compound (e.g., **hDHODH-IN-15** or A77 1726) dissolved in DMSO
- Procedure:
 - Prepare serial dilutions of the test compound in DMSO.
 - In a 96-well plate, add the assay buffer, recombinant hDHODH enzyme, and the test compound at various concentrations. Include a vehicle control (DMSO only).
 - Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.

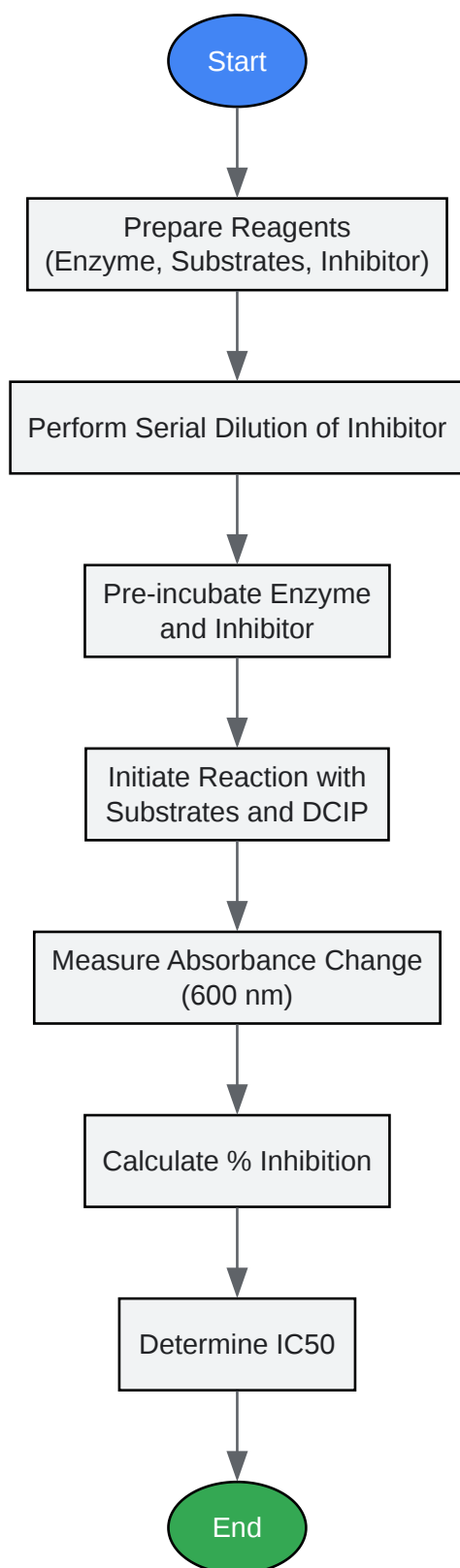
- Initiate the reaction by adding a mixture of L-dihydroorotate, decylubiquinone, and DCIP.
- Immediately monitor the decrease in absorbance of DCIP at 600 nm over time using a microplate reader. The rate of decrease is proportional to the DHODH activity.
- Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
- Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualization



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Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by **hDHODH-IN-15** and Leflunomide.



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Caption: Experimental workflow for determining the IC₅₀ of hDHODH inhibitors.

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